[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride
Overview
Description
[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride: is a chemical compound with the molecular formula C15H18ClNO and a molecular weight of 263.76 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and a naphthyloxy group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride typically involves the reaction of cyclopropylamine with 2-naphthol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthyloxy or cyclopropyl moieties are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce cyclopropyl-2-naphthyl alcohols .
Scientific Research Applications
Chemistry: In chemistry, [1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating binding affinities and molecular recognition processes .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers may investigate its activity against specific biological targets, such as enzymes or receptors, to develop new drugs .
Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its versatility makes it a valuable asset in various industrial applications .
Mechanism of Action
The mechanism of action of [1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine: This compound is similar but lacks the hydrochloride group.
[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine acetate: Similar structure with an acetate group instead of hydrochloride.
[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine sulfate: Similar structure with a sulfate group instead of hydrochloride.
Uniqueness: The uniqueness of [1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride (CAS No. 1379811-36-5) is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a cyclopropyl group and a naphthyloxy moiety, suggests possible interactions with various biological targets, making it a candidate for further research in pharmacology and drug development.
The compound is synthesized through the reaction of cyclopropylamine with 2-naphthol, typically using solvents like ethanol or methanol under heated conditions. The purification process often involves recrystallization or chromatography techniques to achieve high purity levels .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity and selectivity towards these targets can modulate their activities, leading to various pharmacological effects.
Biological Activity
Research indicates that the compound may exhibit several biological activities, including:
- Antidepressant-like Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially providing antidepressant effects through modulation of serotonin and norepinephrine pathways.
- Anti-inflammatory Properties : The naphthyloxy group may contribute to anti-inflammatory activity, making it a candidate for treating conditions characterized by inflammation.
- Potential Anticancer Activity : Initial investigations into the compound's structure suggest it could inhibit cancer cell proliferation by interacting with specific oncogenic pathways.
Case Studies and Research Findings
- Antidepressant Activity : A study explored the effects of this compound in animal models of depression. Results indicated significant reductions in immobility time in forced swim tests, suggesting an antidepressant-like effect comparable to established SSRIs .
- Anti-inflammatory Effects : In vitro assays demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential mechanism for its anti-inflammatory properties.
- Anticancer Potential : A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results showed that this compound exhibited dose-dependent inhibition of cell viability, indicating its potential as an anticancer agent .
Comparative Analysis
To understand the uniqueness and potential advantages of this compound over similar compounds, a comparative analysis was performed:
Compound | Structure Features | Biological Activity |
---|---|---|
This compound | Cyclopropyl + Naphthyloxy | Antidepressant, Anti-inflammatory |
[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine acetate | Cyclopropyl + Naphthyloxy + Acetate group | Moderate anti-inflammatory |
[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine sulfate | Cyclopropyl + Naphthyloxy + Sulfate group | Limited data on activity |
Properties
IUPAC Name |
1-cyclopropyl-2-naphthalen-2-yloxyethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-15(12-5-6-12)10-17-14-8-7-11-3-1-2-4-13(11)9-14/h1-4,7-9,12,15H,5-6,10,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPUFJGRVFLODG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(COC2=CC3=CC=CC=C3C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401206512 | |
Record name | Cyclopropanemethanamine, α-[(2-naphthalenyloxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401206512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-36-5 | |
Record name | Cyclopropanemethanamine, α-[(2-naphthalenyloxy)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanemethanamine, α-[(2-naphthalenyloxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401206512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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